beta-Alanylglycine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-aminopropanoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c6-2-1-4(8)7-3-5(9)10/h1-3,6H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHYJVJAGQLHBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181230 | |
| Record name | beta-Alanylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2672-88-0 | |
| Record name | β-Alanylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2672-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Alanylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002672880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2672-88-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89652 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | beta-Alanylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular and Structural Investigations of Beta Alanylglycine
Theoretical and Computational Analyses of Peptide Architecture
Computational chemistry provides powerful tools for dissecting the molecular structure and energetics of peptides at a quantum level. Through methods like ab initio calculations and Density Functional Theory (DFT), researchers can model the intrinsic properties of molecules like beta-alanylglycine, free from environmental effects, or simulate them in various solvent environments.
The geometric and electronic structures of dipeptides, including the isomers of alanylglycine, have been extensively analyzed using ab initio and DFT methods. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), are employed to solve the electronic Schrödinger equation without empirical parameterization, providing a rigorous analysis of molecular structure and energetics.
DFT has also proven to be a valuable tool, using functionals like B3LYP and B3P86 to approximate the complex effects of electron correlation at a lower computational cost. Studies comparing these methods show that DFT results, when using a basis set that includes both diffuse and polarization functions, are in reasonable agreement with the more computationally intensive Møller-Plesset results. These computational investigations optimize the molecular geometry, revealing bond lengths, bond angles, and dihedral angles that define the peptide's three-dimensional shape. Gas-phase theoretical studies have highlighted that steric hindrance from side chains and the capacity to form intramolecular hydrogen bonds are critical in determining the structural properties of dipeptides.
A key application of computational analysis is the determination of peptide bond energetics. The binding energy represents the energy released upon the formation of the dipeptide from its constituent amino acids in the gas phase. Ab initio calculations have been used to analyze the structure, energetics, and binding energy of dipeptides formed from alanine (B10760859) and glycine (B1666218).
At the highest level of theory, CCSD(T), the binding energy for alanylglycine was determined to be 5.09 kcal/mol. This value is part of a broader study that suggests glycine is a more effective donor of the hydroxyl group than alanine during peptide bond formation. It is also consistently found that corrections for zero-point vibrational energy increase the calculated binding energy.
| Dipeptide | Binding Energy (kcal/mol) |
|---|---|
| Alanylalanine | 4.86 |
| Alanylglycine | 5.09 |
| Glycylalanine | 5.61 |
| Glycylglycine | 5.89 |
Electron correlation refers to the interaction between electrons in a multi-electron system, a factor that is not fully captured by simpler models like the Hartree-Fock method. Accounting for these effects is crucial for accurately predicting conformational stability and binding energies. Methods such as Møller-Plesset perturbation theory (MP2, MP3, MP4) and Coupled Cluster (CCSD(T)) are specifically designed to incorporate electron correlation.
While gas-phase calculations reveal a molecule's intrinsic properties, the biological environment is aqueous. The solvent plays a critical role in determining molecular conformation and reactivity. Theoretical models can simulate these effects, often using a Polarizable Continuum Model (PCM) where the solvent is represented as a continuous dielectric medium.
Research on β-amino acids shows that solvation generally stabilizes the various possible conformations relative to the gas phase. However, it also tends to decrease the energy differences between these conformations. Molecular dynamics simulations on the related alanine dipeptide in different solvents reveal how the conformational landscape shifts based on the solvent's properties. For instance, certain conformations are populated exclusively in non-polar solvents, while others are favored in polar environments. This balance between intramolecular forces and intermolecular interactions with the solvent ultimately dictates the peptide's preferred shape in solution.
| Solvent | Dominant Conformations |
|---|---|
| Chloroform | C7eq |
| Methanol | C5, Polyproline (PII), αR-helix |
| Dimethyl Sulfoxide (DMSO) | C5, Polyproline (PII), αR-helix |
| Water | C5, Polyproline (PII), αR-helix |
Electron Correlation Effects in Conformational Stability
Spectroscopic Characterization of this compound and its Analogues
Spectroscopic techniques provide experimental data that complement and validate theoretical findings. Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is particularly sensitive to a peptide's secondary structure. The analysis of L-alanylglycine's vibrational spectra has been performed and supported by DFT calculations.
Studies on poly-(L-alanylglycine), a key component of silk fibroin, have identified characteristic Raman bands that serve as markers for specific secondary structures.
A band around 880 cm⁻¹ is associated with the presence of β-sheet structures.
A band near 1103 cm⁻¹ is characteristic of type II β-turns.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. For instance, ¹⁹F NMR has been used to characterize analogues such as alpha-trifluoromethyl-beta-alanyl glycine (F₃MBAG), a metabolite of the drug trifluridine, confirming its structure and presence in biological samples.
Conformational Dynamics and Intramolecular Interactions (e.g., Hydrogen Bonding)
This compound is a flexible molecule capable of adopting multiple conformations (conformers) in space. The relative stability of these conformers is largely governed by a network of weak, non-covalent intramolecular interactions, with hydrogen bonding being paramount.
Theoretical studies consistently show that conformers stabilized by intramolecular hydrogen bonds are often lower in energy, particularly in the gas phase. In dipeptides, common hydrogen bonds form between the amide proton (N-H) of one residue and the carbonyl oxygen (C=O) of another, creating stable ring-like structures designated as C₅ or C₇ depending on the number of atoms in the ring. In β-alanine itself, a strong intramolecular hydrogen bond between the amino group and the carboxyl group (O-H···N) has a significant influence on the molecule's electronic structure and stability.
The formation and strength of these hydrogen bonds depend on a delicate balance between the conformational flexibility of the molecular backbone and steric effects. Increased chain length can enhance flexibility, allowing functional groups to orient themselves for optimal H-bond formation, but only up to a point where entropic penalties become too high. Modern techniques like time-resolved two-dimensional infrared spectroscopy can even monitor the dynamics of hydrogen bond breaking and formation in peptides on a picosecond timescale.
Biological Roles and Mechanisms of Action of Beta Alanylglycine
Sensory Perception and Taste Modulation
Beta-alanylglycine, a dipeptide composed of beta-alanine (B559535) and glycine (B1666218), plays a significant role in the sensory perception of food, particularly in modulating taste profiles. While it possesses a faint sour and slightly astringent taste on its own, its true impact lies in its ability to enhance and modify other taste sensations.
Contribution to Orosensation Profiles (e.g., Thick-Sour, White-Meaty Character)
Research has identified this compound as a key contributor to the "thick-sour" orosensation and the characteristic "white-meaty" flavor of chicken broth. Sensory-directed fractionation of chicken broth has consistently pointed to this compound, along with other beta-alanyl dipeptides like carnosine and anserine (B1665513), as crucial for this specific flavor profile. This dipeptide imparts a sense of thickness and a savory, meaty character that is highly desirable in poultry products.
Cellular Transport and Absorption Mechanisms
The absorption of dipeptides like this compound from the diet is a complex process involving specialized transport systems in the intestinal epithelium.
Intestinal Epithelial Transport Dynamics of Dipeptides
The intestinal epithelium is the primary site for the absorption of nutrients from digested food. Dipeptides and tripeptides resulting from protein breakdown are transported across the apical membrane of enterocytes. This transport is a crucial step in protein assimilation. The transport of these small peptides is mediated by specific carrier proteins.
Carrier-Mediated Uptake Systems and Proton-Coupled Transport
The primary transporter responsible for the uptake of di- and tripeptides, including this compound, is the proton-coupled peptide transporter 1 (PepT1). PepT1 is a high-capacity, low-affinity transporter that utilizes the energy from a proton gradient to move peptides into the intestinal cells. This process is known as proton-coupled transport, where the influx of peptides is coupled with the influx of protons (H+ ions) down their electrochemical gradient. The maintenance of this proton gradient is, in part, dependent on the activity of the Na+/H+ exchanger (NHE3). While beta-alanyl dipeptides have been shown to be transported, the presence of a beta-amino group can reduce the affinity for the transporter compared to dipeptides composed solely of alpha-amino acids.
Neurobiological Research and Receptor Interactions (Indirectly via Beta-Alanine and Related Dipeptides)
Direct neurobiological research on this compound is limited. However, its constituent amino acid, beta-alanine, and the related dipeptide carnosine (beta-alanyl-L-histidine) have been the subject of considerable investigation, providing indirect insights into the potential neurobiological roles of beta-alanyl dipeptides.
Beta-alanine itself is considered a small molecule neurotransmitter. It can cross the blood-brain barrier and has been shown to interact with several receptor systems in the central nervous system, including glycine receptors, GABA-A and GABA-C receptors, and the NMDA receptor complex.
Carnosine, which is structurally similar to this compound, is found in the brain and is believed to have several neuroprotective functions. These include antioxidant activity, anti-inflammatory effects, and the ability to chelate metal ions like zinc and copper, which can be neurotoxic at high concentrations. Carnosine may also act as a neuromodulator. Given that beta-alanine is a precursor to carnosine, some of the neurobiological effects observed with beta-alanine supplementation may be attributable to increased carnosine synthesis in the brain. Studies in animal models have shown that beta-alanine supplementation can increase brain carnosine levels and is associated with elevated brain-derived neurotrophic factor (BDNF) expression, which is crucial for neuronal health and synaptic plasticity.
Recent research has also begun to explore the presence and potential roles of various dipeptides in the cerebrospinal fluid (CSF) and their implications for neurological diseases, highlighting the emerging interest in the neurobiology of these small peptides.
Beta-Alanine as a Neurotransmitter Analogue and Receptor Binding
Beta-alanine, a constituent amino acid of this compound, is recognized as a small molecule neurotransmitter. It is structurally intermediate between alpha-amino acids like glycine and gamma-amino acids such as GABA (gamma-aminobutyric acid). This unique structure allows it to interact with several receptor systems in the central nervous system (CNS). Beta-alanine is considered an inhibitory neurotransmitter.
Research has identified five distinct receptor sites where beta-alanine can bind:
The glycine co-agonist site on the NMDA receptor complex (strychnine-insensitive).
The strychnine-sensitive glycine receptor site.
GABA-A and GABA-C receptors.
It also blocks the glial GABA uptake via GAT proteins.
While the neurotransmitter activity of the dipeptide this compound itself is not as extensively characterized, its biological activity can be inferred from its components. The presence of the beta-alanine moiety suggests that this compound could potentially modulate neuronal activity by interacting with the same receptors as free beta-alanine. In the CNS, beta-alanine is found in high concentrations, both as a free amino acid and as a component of dipeptides like carnosine (beta-alanyl-L-histidine) and anserine. The physiological effects of these dipeptides are often linked to the activity of their constituent amino acids upon hydrolysis. Therefore, this compound may serve as a precursor to beta-alanine, influencing neurotransmission in the brain.
Table 1: Recognized Receptor Sites for Beta-Alanine
| Receptor Site | Type | Sensitivity to Strychnine |
|---|---|---|
| NMDA Receptor Complex | Glycine co-agonist site | Insensitive |
| Glycine Receptor | Primary binding site | Sensitive |
| GABA-A Receptor | Binding site | Not applicable |
| GABA-C Receptor | Binding site | Not applicable |
| GAT Proteins | Glial GABA uptake | Not applicable |
Differential Effects of Beta-Alanyl Dipeptides on Central Nervous System Activity
In a study comparing the central effects of different beta-alanyl dipeptides in chicks, it was found that intracerebroventricular injection of beta-alanyl-L-leucine induced hyperactivity, similar to the effect of carnosine (beta-alanyl-L-histidine). In contrast, this compound did not produce the same hyperactive behavior. This suggests that the C-terminal amino acid plays a crucial role in determining the specific CNS effects of these dipeptides.
Another study investigated the effects of dipeptides where the position of beta-alanine was at the carboxyl terminus. For instance, L-histidyl-beta-alanine (the reverse structure of carnosine) was found to induce sedative and hypnotic effects, which is the opposite of carnosine's hyperactivity-inducing properties. This further underscores the importance of the specific amino acid sequence and structure in the neurological function of these dipeptides.
Table 2: Comparative CNS Effects of Beta-Alanyl Dipeptides
| Dipeptide | C-Terminal Amino Acid | Observed CNS Effect in Chicks |
|---|---|---|
| Carnosine (beta-alanyl-L-histidine) | L-histidine | Hyperactivity |
| beta-alanyl-L-leucine | L-leucine | Hyperactivity |
| This compound | Glycine | No significant hyperactivity |
| L-histidyl-beta-alanine | beta-alanine | Sedative/Hypnotic |
Role in Peptide Conjugation and Modified Biological Pathways
Formation of Conjugates in Drug Metabolism (e.g., Busulfan (B1668071) Derivatives)
This compound is structurally related to peptides involved in the metabolic detoxification of certain drugs. A prominent example is the metabolism of the alkylating agent busulfan, which is used in chemotherapy. Busulfan is primarily metabolized through conjugation with glutathione (B108866) (GSH), a tripeptide composed of glutamate (B1630785), cysteine, and glycine (γ-glutamyl-cysteinyl-glycine).
This conjugation, which can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs), leads to the formation of a sulfonium (B1226848) ion conjugate, specifically γ-glutamyl-β-(S-tetrahydrothiophenium)alanyl-glycine. Although the initial conjugation is with the entire glutathione molecule, the resulting metabolite contains an alanyl-glycine component. This conjugate is unstable and undergoes further metabolism. The formation of this conjugate is a critical step in the detoxification and elimination of busulfan from the body. In vitro studies have shown that this metabolic process can deplete hepatocyte GSH stores and generate cytotoxic metabolites.
The process underscores the role of peptide structures, including the alanyl-glycine moiety, in rendering xenobiotics more water-soluble and facilitating their excretion.
Applications in Drug Delivery Systems
The unique properties of beta-amino acids and peptides containing them, such as this compound, make them attractive for applications in drug delivery systems. Peptides containing beta-amino acids often exhibit increased resistance to enzymatic degradation compared to peptides composed solely of alpha-amino acids. This enhanced stability is a desirable characteristic for drug carriers, as it can prolong the circulation time and bioavailability of the conjugated drug.
Beta-amino acids can be used as building blocks for the synthesis of beta-peptides, which have shown potential as antimicrobial and anticancer agents. The incorporation of beta-alanine into peptide structures can influence their conformational properties, allowing for the design of molecules with specific three-dimensional structures that can mimic protein secondary structures. This capability is valuable for creating targeted drug delivery vehicles.
Interactions with Other Biomolecules and Biological Systems
Relationship with Endogenous Beta-Alanyl Dipeptides (e.g., Carnosine, Anserine)
The biological relevance of beta-alanylglycine is frequently examined in comparison to its more abundant and well-studied counterparts, carnosine (beta-alanyl-L-histidine) and anserine (B1665513) (beta-alanyl-3-methyl-L-histidine).
Biosynthetic Interconnections and Precursor Roles
Carnosine is synthesized from beta-alanine (B559535) and L-histidine by the enzyme carnosine synthase. The availability of beta-alanine is the rate-limiting step in this synthesis. Supplementation with beta-alanine has been shown to increase muscle carnosine content. While this compound itself is not a direct precursor to carnosine, its constituent amino acid, beta-alanine, is essential for carnosine synthesis. The metabolic pathways of these dipeptides are interconnected through their shared precursor, beta-alanine. Ingestion of carnosine can increase plasma levels of both beta-alanine and histidine, highlighting the breakdown of the dipeptide and the release of its constituent amino acids for other metabolic roles.
Comparative Functional Studies and Dissimilarities
While sharing a common beta-alanine backbone, this compound, carnosine, and anserine exhibit functional differences largely attributed to their C-terminal amino acid. Carnosine and anserine, containing histidine and methyl-histidine respectively, are recognized for their significant pH-buffering and antioxidant capacities, particularly in muscle and brain tissues. These properties are primarily due to the imidazole (B134444) ring of the histidine residue.
In contrast, this compound lacks this imidazole ring and therefore does not possess the same level of pH-buffering or direct radical-scavenging capabilities. Functional studies often highlight the superior anti-glycating and antioxidant effects of carnosine and anserine. Carnosine and anserine can act as competitive targets for glycation, protecting proteins from this damaging modification. They can also decompose Schiff bases, which are early intermediates in the glycation process.
Anserine has been noted to potentially act as a competitive inhibitor of carnosinase, the enzyme that degrades carnosine, thereby indirectly prolonging the biological effects of carnosine. The structural differences between these dipeptides also influence their susceptibility to hydrolysis by carnosinase.
Table 1: Comparative Overview of Beta-Alanyl Dipeptides
| Feature | This compound | Carnosine | Anserine |
| Composition | Beta-alanine + Glycine (B1666218) | Beta-alanine + L-histidine | Beta-alanine + 3-methyl-L-histidine |
| Primary Functions | Under investigation | pH buffering, antioxidant, anti-glycation | pH buffering, antioxidant, anti-glycation |
| Key Structural Moiety | - | Imidazole ring of histidine | Methylated imidazole ring of histidine |
| Interaction with Carnosinase | Substrate (presumed) | Substrate | Competitive inhibitor |
Systemic Biological Impact and Organ-Specific Research
The systemic effects of this compound are an area of ongoing research, with particular interest in its interactions within the hepatic and renal systems and its broader metabolic implications.
Hepatic and Renal System Interactions
The liver and kidneys are central to amino acid and peptide metabolism. These organs are involved in the synthesis, degradation, and clearance of numerous metabolites, including dipeptides. The glycine conjugation pathway, which is active in the liver and kidneys, is a key mechanism for the detoxification and excretion of certain compounds. This pathway involves the conjugation of glycine to acyl-CoA molecules, forming N-acylglycines that are then excreted. While the direct role of this compound in this specific pathway is not fully elucidated, the liver and kidneys manage the body's glycine pool.
In conditions of renal insufficiency, the metabolism of various amino acids, including glycine and alanine (B10760859), by the liver is altered. The kidneys themselves are also significant sites of peptide metabolism, containing enzymes capable of hydrolyzing dipeptides. Research on related dipeptides suggests that the kidneys play a role in their uptake and degradation.
Broader Implications in Metabolic Regulation
The constituent amino acids of this compound, beta-alanine and glycine, are involved in numerous metabolic pathways. Glycine is a precursor for the synthesis of proteins, and also functions as a neurotransmitter and a one-carbon donor in folate metabolism. Beta-alanine is the rate-limiting precursor for the synthesis of carnosine, a dipeptide with significant roles in metabolic regulation, including improving glucose handling.
Recent studies have highlighted the presence of a wide array of dipeptides in various organs, suggesting they may have biological effects beyond simply being sources of amino acids. While the specific regulatory functions of this compound are still being uncovered, its components are integral to central metabolic processes.
Supramolecular Assembly and Biomaterials Applications of Peptide Conjugates
The self-assembly properties of peptides and their conjugates are being harnessed for the development of novel biomaterials. By attaching different chemical groups to peptides, researchers can create molecules that spontaneously organize into ordered nanostructures like nanofibers, hydrogels, and sheets.
Peptide conjugates, including those with beta-alanine, can be designed to self-assemble into materials for tissue engineering, drug delivery, and other biomedical applications. The self-assembly process is driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking between aromatic groups. For instance, conjugating a hydrophobic aromatic group to a short, hydrophilic peptide can create an amphiphilic molecule that forms hydrogels. These hydrogels can mimic the extracellular matrix, providing a scaffold for cell culture.
While specific research on this compound in this context is emerging, the principles of peptide self-assembly are broadly applicable. The modification of dipeptides like this compound with functional moieties is a promising strategy for creating new biomaterials with tailored properties.
Advanced Research Methodologies and Analytical Approaches for Beta Alanylglycine
Chromatographic and Electrophoretic Techniques for Quantification and Separation
The accurate quantification and separation of beta-alanylglycine from complex biological matrices are foundational to its study. Chromatographic and electrophoretic methods are paramount in achieving the necessary sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids and peptides, including this compound. Its versatility allows for various detection and separation modes. A common approach involves pre-column derivatization to attach a chromophore or fluorophore to the analyte, enhancing detection by UV-Visible or fluorescence detectors. For instance, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is a derivatizing agent used for the sensitive analysis of amino acids in human plasma.
Hydrophilic Interaction Liquid Chromatography (HILIC), a variant of HPLC, is particularly well-suited for separating polar compounds like this compound. jocpr.com In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent and a small amount of aqueous solvent. jocpr.com This technique has been successfully applied to the simultaneous analysis of numerous amino acids and related compounds in human plasma.
Method development in HPLC for compounds like this compound involves optimizing several parameters to achieve desired performance characteristics such as linearity, precision, accuracy, and robustness.
Table 1: HPLC Method Parameters for Amino Acid Analysis
| Parameter | Description | Typical Value/Range |
|---|---|---|
| Column | The stationary phase where separation occurs. | HILIC, C18 (with derivatization) |
| Mobile Phase | The solvent that carries the analyte through the column. | Acetonitrile/water gradients are common for HILIC. jocpr.com |
| Flow Rate | The speed at which the mobile phase moves through the column. | 0.5 - 2.0 mL/min |
| Detection | The method used to visualize and quantify the analyte. | UV-Visible, Fluorescence, Mass Spectrometry (MS) |
| Derivatization Agent | A chemical used to modify the analyte for better detection. | AQC, o-phthalaldehyde (B127526) (OPA) |
Capillary Electrophoresis (CE) and Microchip Electrophoresis with Advanced Detection
Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the separation of charged molecules like this compound. In CE, separation is achieved based on the differential migration of analytes in an electric field within a narrow capillary. This technique is known for its high resolution, speed, and minimal sample consumption.
For enhanced selectivity, chiral selectors such as beta-cyclodextrin (B164692) can be added to the buffer to separate enantiomers of dipeptides. Detection in CE can be accomplished using UV-Visible absorbance, but more advanced methods like capacitively coupled contactless conductivity detection (C4D) and laser-induced fluorescence (LIF) offer improved sensitivity.
Microchip electrophoresis miniaturizes the CE process onto a small chip, enabling rapid, automated, and high-throughput analysis. These microfluidic devices integrate sample injection, separation, and detection, making them ideal for screening large numbers of samples. The use of C4D with microchip electrophoresis has been demonstrated for the fast and reliable determination of amino acids like β-alanine.
Table 2: Comparison of CE and Microchip Electrophoresis
| Feature | Capillary Electrophoresis (CE) | Microchip Electrophoresis |
|---|---|---|
| Platform | Fused-silica capillary | Glass or polymer microchip |
| Analysis Time | Minutes | Seconds to minutes |
| Sample Volume | Nanoliters | Picoliters to nanoliters |
| Throughput | Moderate | High |
| Automation | Possible | High |
| Key Advantage | High resolution | Speed and integration |
Mass Spectrometry-Based Characterization and Metabolomic Profiling
Mass spectrometry (MS) is a powerful tool for the definitive identification and quantification of this compound. When coupled with a separation technique like HPLC or CE (LC-MS or CE-MS), it provides unparalleled specificity and sensitivity. Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation by fragmenting the parent ion and analyzing the resulting product ions. This technique can differentiate between isomers, such as beta-alanine (B559535) and alanine (B10760859), by their distinct fragmentation patterns.
Metabolomic profiling studies utilize MS to comprehensively analyze the small molecule complement of a biological system. In such studies, this compound may be identified as one of many metabolites that are altered in response to a particular physiological state or stimulus. For example, metabolomic analyses have been used to investigate metabolic shifts in individuals exposed to moderate altitudes and to study the metabolic profiles of youth in relation to insulin (B600854) sensitivity. These large-scale analyses can reveal novel associations and potential functions for compounds like this compound.
In Vitro and In Vivo Experimental Models for Functional Elucidation
To understand the biological significance of this compound, researchers employ various experimental models, ranging from cultured cells to whole organisms.
Cellular Models (e.g., Caco-2 Cells) for Transport and Metabolism
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted in vitro model for studying intestinal drug and nutrient absorption. medtechbcn.com These cells differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, expressing various transporters for amino acids and peptides. medtechbcn.com
Studies using Caco-2 cells can elucidate the mechanisms of this compound transport across the intestinal epithelium. For instance, research on the related amino acid beta-alanine in Caco-2 cells has shown the involvement of a proton-dependent, but Na+-independent, amino acid transporter at the apical membrane. These models allow for the investigation of both passive diffusion and active transport processes, as well as potential metabolic transformations of the dipeptide during absorption.
Animal Models for Systemic Biological Assessment
For example, studies in rats have been used to investigate the effects of administering beta-alanine, a constituent of this compound, on various tissues and metabolic processes. Animal models of specific diseases can also be used to evaluate the functional role of this compound in a pathological context. While essential, it is important to acknowledge the inherent differences between animal models and human physiology.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Alanine |
| beta-Alanine |
| Glycine (B1666218) |
| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate |
| o-phthalaldehyde |
Computational Chemistry and Molecular Dynamics Simulations
Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools for investigating the properties of dipeptides like this compound at a molecular level. These methods provide insights into structural characteristics, energetic landscapes, and dynamic behaviors that are often difficult to access through experimental means alone. They are particularly valuable for understanding complex processes such as fragmentation in mass spectrometry and the nature of intermolecular interactions that govern the peptide's function and behavior in various environments.
Quantum Chemistry Methodologies for Fragmentation Studies
Quantum chemistry calculations are crucial for elucidating the complex fragmentation mechanisms of peptides like this compound in the gas phase, particularly during mass spectrometry analysis. Techniques such as Collision-Induced Dissociation (CID) are used to fragment ions to determine their structure. In CID, ions are accelerated by an electric field and collided with neutral gas molecules, converting their kinetic energy into internal energy, which leads to the breaking of the weakest chemical bonds. Computational methods allow researchers to model these high-energy processes, map out potential energy surfaces, and identify the most probable fragmentation pathways.
The fragmentation of peptides is a complex process that often involves the migration of a proton within the activated molecule. For a protonated peptide, the mobile proton can move from its initial, most stable site to an amide oxygen and subsequently to an amide nitrogen. This N-protonation is a critical step that precedes the cleavage of the peptide bond. The study of the photoionization and photofragmentation of the related cyclic dipeptide, cyclo(alanyl-glycine), demonstrates that ring opening is followed by the emission of neutral fragments like carbon monoxide (CO) and isocyanic acid (HNCO).
Quantum-chemical fragmentation methods, such as the Fragment Molecular Orbital (FMO) method and the Molecular Fractionation with Conjugate Caps (MFCC) scheme, offer advanced approaches to calculate the energetics of large molecules by breaking them down into smaller, manageable fragments. These methods can be applied to understand the stability of different parts of the peptide and predict where fragmentation is likely to occur. Theoretical exploration of the potential energy surface can identify various fragmentation channels and the energy barriers associated with them. The resulting fragments, such as acylium ions ([RCO]+), are often stabilized by resonance, making their formation favorable.
Below is a data table illustrating a plausible fragmentation pathway for protonated this compound based on common peptide fragmentation mechanisms observed in mass spectrometry.
| Precursor Ion | m/z | Fragmentation Step | Resulting Fragment Ion | Fragment Type | Neutral Loss | Notes |
| [β-Ala-Gly+H]⁺ | 147.07 | Peptide Bond Cleavage | [β-Ala]⁺ | b₁-ion | Glycine (C₂H₅NO₂) | Cleavage of the peptide bond, with the charge retained by the N-terminal fragment. |
| [β-Ala-Gly+H]⁺ | 147.07 | Peptide Bond Cleavage | [Gly+H]⁺ | y₁-ion | β-Alanine (C₃H₆NO) | Cleavage of the peptide bond, with the charge retained by the C-terminal fragment. |
| [β-Ala-Gly+H]⁺ | 147.07 | Side Chain Loss | [M+H - H₂O]⁺ | M-18 | Water (H₂O) | Loss of a water molecule, often from the carboxylic acid group. |
| [β-Ala-Gly+H]⁺ | 147.07 | Side Chain Loss | [M+H - CO]⁺ | M-28 | Carbon Monoxide (CO) | Decarbonylation from the C-terminus. |
| b₁-ion ([β-Ala]⁺) | 72.04 | Loss of CO | [CH₂CH₂NH₂]⁺ | a₁-ion | Carbon Monoxide (CO) | Subsequent fragmentation of the b₁-ion. |
This table is illustrative of common peptide fragmentation patterns; precise fragmentation depends on experimental conditions.
Structural Modeling and Simulation of Molecular Interactions
Structural modeling and molecular dynamics (MD) simulations provide a dynamic picture of this compound, revealing its conformational preferences and its interactions with surrounding molecules. These computational techniques are essential for understanding how the dipeptide behaves in solution and how it interacts with biological targets.
Homology modeling, a comparative modeling technique, can be used to build a three-dimensional structure of a peptide or protein based on the known structure of a homologous one. For a small peptide like this compound, conformational analysis is more often performed using quantum mechanics or molecular mechanics calculations to identify low-energy structures. Studies on poly(l-alanylglycine) show a preference for forming antiparallel β-sheet structures, where chains are linked by hydrogen bonds. These organized structures are stabilized by the stacking of the sheets. Glycine residues, in particular, can play a crucial role in promoting the formation of extended β-strands and stabilizing the packing of β-sheets.
Molecular dynamics simulations track the movements of atoms in a system over time, governed by a force field that describes the potential energy of the system. This allows for the study of the conformational landscape of this compound in different environments, such as in water. Simulations can reveal stable conformations, the dynamics of intramolecular hydrogen bonds, and the peptide's interaction with solvent molecules. For instance, MD simulations have been used to investigate the stability of β-sheet oligomers rich in alanine and to understand the hydrophobic effect as a driving force for stabilization.
Molecular docking is another computational method used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. This is widely used to study how a ligand, such as this compound, might interact with a protein receptor. These studies can identify key binding sites and the specific intermolecular interactions—such as hydrogen bonds and van der Waals forces—that stabilize the complex. For example, research on the interaction between dioxovanadium(V) and alanylglycine used potentiometric and spectrophotometric techniques, and such systems can be further explored with docking and MD simulations to detail the coordination and interaction at an atomic level.
The table below summarizes typical parameters and findings from molecular dynamics simulations and docking studies involving peptides like this compound.
| Methodology | System Studied | Key Parameters | Typical Findings |
| Molecular Dynamics | This compound in water | Force Field: AMBER, CHARMM; Water Model: TIP3P; Simulation Time: >100 ns | Characterization of conformational flexibility, solvent accessible surface area, radial distribution functions of water around peptide atoms, and intramolecular hydrogen bond dynamics. |
| Molecular Dynamics | Poly(alanylglycine) oligomers | Ensemble: NVT, NPT; Temperature: 300 K; Cutoff for non-bonded interactions: 10-12 Å | Assessment of β-sheet stability, identification of minimal seed size for aggregation, and analysis of inter-strand hydrogen bonding and twisting. |
| Molecular Docking | This compound with a target protein | Scoring Function: Vina, AutoDock; Search Algorithm: Lamarckian Genetic Algorithm | Prediction of binding pose, estimation of binding affinity (e.g., in kcal/mol), and identification of key interacting residues in the protein's active site. |
| QM/MM Calculations | This compound in an active site | QM Region: Ligand and key residues; MM Region: Rest of protein and solvent | High-accuracy calculation of interaction energies, charge transfer, and polarization effects upon binding. |
Future Research Directions and Translational Perspectives for Beta Alanylglycine
Elucidation of Novel Biological Functions and Signaling Pathways
Future research is poised to uncover novel biological roles for beta-alanylglycine beyond its current understanding as a simple dipeptide. While its constituent amino acids, beta-alanine (B559535) and glycine (B1666218), have recognized functions, the synergistic or unique effects of their combination in this dipeptide form are largely unexplored. Investigations into its potential as a signaling molecule are warranted. For instance, studies on similar dipeptides like carnosine (beta-alanyl-L-histidine) have revealed roles as putative neurotransmitters. Early research in chicks showed that while beta-alanyl-L-leucine induced hyperactivity, this compound did not, suggesting a specificity in its biological action that requires further investigation.
The exploration of its interaction with cellular receptors and signaling cascades is a key area for future studies. For example, research into other small molecules has shown that they can modulate complex signaling pathways such as the PI3K-AKT, ERK1/2, and Wnt pathways, which are crucial for cell proliferation and function. Determining if this compound can influence these or other pathways, like those involving G-protein coupled receptors or ion channels, could reveal novel therapeutic targets. The discovery of novel bacterial lipoprotein structures that act as ligands for Toll-like receptor 2 (TLR2) highlights the potential for small molecules to have specific interactions within the immune system, a possibility that should be explored for this compound.
Investigation of Undiscovered Metabolic and Degradation Pathways
The complete metabolic and degradation pathways of this compound in various organisms remain to be fully elucidated. It is known that alanylglycine is a breakdown product of proteins and can be generated by dipeptidyl-dipeptidase. However, the specific enzymes and regulatory mechanisms governing its synthesis and catabolism are not well-defined.
Future research should focus on identifying the specific peptidases responsible for its hydrolysis and the metabolic fate of its constituent amino acids following breakdown. In plants, for example, the metabolism of beta-alanine is complex and linked to responses to environmental stress, involving enzymes like ALANINE (B10760859):GLYOXYLATE (B1226380) AMINOTRANSFERASE2 (AGT2) and ALDEHYDE DEHYDROGENASE6B2 (ALDH6B2). Understanding if similar intricate pathways are involved in the metabolism of this compound could provide insights into its physiological roles. Furthermore, studies on the degradation of other biomolecules, such as β-glucans, have revealed that they can be metabolized in various tissues like the liver and kidneys, and that immune cells may also participate in their breakdown. A similar comprehensive investigation into the tissue-specific degradation of this compound is needed. The discovery of a novel beta-alanine biosynthetic pathway in bacteria involving promiscuous metabolic enzymes also suggests that unconventional pathways for the synthesis and degradation of related compounds like this compound may exist and warrant investigation.
Development of Advanced Analytical Techniques for Comprehensive Profiling
Advancements in analytical techniques are crucial for the comprehensive profiling of this compound in complex biological samples. Current methods for metabolic profiling primarily rely on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Techniques such as high-performance liquid chromatography (HPLC) coupled with MS (LC-MS) are central to peptide analysis, offering high sensitivity for detecting low-concentration molecules.
Future efforts should focus on enhancing the sensitivity and specificity of these methods for this compound. The development of novel isotopic tagging methods, such as the use of 13C-formic acid for NMR profiling of amino metabolites, could significantly improve detection down to low micromolar levels. Furthermore, employing orthogonal liquid chromatography methods, such as combining hydrophilic interaction liquid chromatography (HILIC) with reversed-phase (RP) chromatography, can provide more comprehensive separation and identification of isomers, which is critical for distinguishing this compound from its isomers like glutamine. The application of various chromatographic techniques, including ion exchange and size-exclusion chromatography, will enable a more thorough characterization of its physicochemical properties.
| Analytical Technique | Application in this compound Research | Potential Advancements |
| Mass Spectrometry (MS) | Identification and quantification in biological samples. | Higher resolution instruments (e.g., Q-TOF) for increased mass accuracy and fragmentation for precise sequence information. |
| NMR Spectroscopy | Structural elucidation and quantitative analysis. | 13C-tagging methods to enhance sensitivity and resolution for low-concentration profiling. |
| HPLC/LC-MS | Separation and sensitive detection of peptides. | Use of nano LC-MS/MS for high-sensitivity analysis and UV LC-MS/MS for accurate quantification. |
| Orthogonal LC | Separation of isomers and comprehensive profiling. | Combining HILIC and RP chromatography for improved separation from isomers like glutamine. |
Potential as a Biomarker or Research Tool in Biochemical Studies
This compound holds potential as a biomarker for various physiological or pathological states. Metabolomics studies have increasingly been used to identify biomarkers for diseases. For instance, in the context of prostate cancer detection, a feature with the same mass-to-charge ratio as alanylglycine was identified in urinary metabolomic profiling, although its signal was too weak for definitive confirmation. This highlights the need for more sensitive analytical methods to explore its biomarker potential fully.
As a research tool, this compound and its derivatives can be used to probe biological systems. The synthesis of modified dipeptides, such as those with fluorenylmethyloxycarbonyl (Fmoc) protective groups, has been explored for creating compounds with specific biological activities, like antifungal properties. Similarly, this compound could serve as a backbone for creating novel molecules for studying peptide transport, enzyme kinetics, or receptor interactions. Its use in studies of self-assembling peptides, inspired by materials like spider silk, could also lead to the development of novel biomaterials.
Integration of Multi-Omics Approaches (e.g., Metabolomics, Proteomics) for Holistic Understanding
A holistic understanding of this compound's role in biology can be achieved through the integration of multi-omics approaches. Combining metabolomics with genomics, transcriptomics, and proteomics can reveal the intricate molecular networks in which this dipeptide is involved. For example, integrated proteomics and metabolomics could elucidate the relationship between changes in protein expression and the levels of this compound, providing insights into its regulatory pathways. figshare.com
In plant biology, multi-omics studies have been instrumental in connecting genetic loci to metabolic pathways, such as the regulation of beta-alanine levels under stress conditions. A similar approach in animal models or human studies could map the genetic and environmental factors that influence this compound concentrations. By correlating metabolomic data with transcriptomic data, researchers can identify genes and signaling pathways that are co-regulated with this compound levels, offering a systems-level view of its function. mdpi.com This integrated approach is essential for moving from simple identification to a comprehensive understanding of the dipeptide's biological significance.
Q & A
Q. What are the established synthetic pathways for beta-Alanylglycine, and how can researchers optimize yield and purity in laboratory settings?
this compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include coupling beta-alanine and glycine using carbodiimide reagents (e.g., EDC/HOBt) and purification via reverse-phase HPLC. Optimization involves adjusting reaction pH, temperature, and molar ratios to minimize side products. Characterization should include NMR (¹H/¹³C), mass spectrometry, and elemental analysis to confirm purity .
Q. Which analytical techniques are most reliable for characterizing this compound in complex biological matrices?
High-resolution mass spectrometry (HR-MS) and liquid chromatography-tandem MS (LC-MS/MS) are preferred for identifying this compound in biological samples. For structural elucidation, 2D NMR (e.g., COSY, HSQC) and IR spectroscopy validate functional groups. Researchers should validate methods using spiked matrices to assess recovery rates and limit of detection (LOD) .
Q. How does this compound interact with common biochemical assays, and what controls are necessary to avoid interference?
this compound may interfere with colorimetric assays (e.g., Bradford, Lowry) due to its peptide bonds. Controls should include:
- Blank samples with the compound but no target protein.
- Standard curves spiked with this compound to quantify cross-reactivity. Alternative assays, such as fluorometric or ELISA-based methods, are recommended for specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro models?
Discrepancies may arise from variations in cell lines, assay conditions, or metabolite interference. A systematic approach includes:
Q. What experimental designs are optimal for elucidating the mechanistic role of this compound in cellular redox regulation?
Use knockout/knock-in models (e.g., CRISPR-Cas9) to study this compound’s impact on redox-sensitive pathways (e.g., Nrf2/Keap1). Pair this with real-time ROS detection (e.g., DCFH-DA probes) and transcriptomic profiling (RNA-seq) to link mechanistic insights to phenotypic outcomes. Include dose-response and time-course analyses to establish causality .
Q. How can computational modeling predict this compound’s binding affinity to hypothetical enzymatic targets, and what validation steps are critical?
Molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics simulations (GROMACS) can predict binding modes. Validate predictions via:
Q. What strategies enhance the reproducibility of this compound pharmacokinetic studies across preclinical models?
Standardize protocols for:
Q. How should researchers address ethical and methodological challenges when designing human trials involving this compound supplementation?
Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). Obtain IRB approval, disclose conflicts of interest, and pre-register trials (ClinicalTrials.gov ). Include placebo controls and double-blinding to mitigate bias .
Methodological Resources
- Data Contradiction Analysis : Apply triangulation by cross-verifying results with orthogonal techniques (e.g., in vitro/in vivo models, computational predictions) .
- Literature Reviews : Use databases like PubMed, EMBASE, and Cochrane Library with search terms "this compound AND (synthesis OR metabolism OR bioactivity)" to identify knowledge gaps .
- Ethical Compliance : Reference guidelines from the Declaration of Helsinki and CONSORT checklist for clinical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
